molecular formula C15H17ClN4O2 B2876865 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide CAS No. 1797655-60-7

5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B2876865
CAS No.: 1797655-60-7
M. Wt: 320.78
InChI Key: NESLHLMXUIIITM-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a pyrimidine ring attached. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis of Novel Compounds for Pharmacological Applications : A study focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds, including structures related to 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide, exhibited anti-inflammatory and analgesic properties, indicating their potential in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antiproliferative Activity and Molecular Docking Study : Another research synthesized a compound structurally similar to this compound, exhibiting marked inhibition against various cancer cell lines, demonstrating promising anticancer activity. This study also involved molecular docking analysis (Huang et al., 2020).

  • Serotonin-3 Receptor Antagonists : Compounds including 3-substituted 5-chloro-2-methoxybenzamides, structurally related to the chemical , were synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. This research highlights the potential use of these compounds in neuropsychopharmacology (Kuroita, Sakamori, & Kawakita, 2010).

Antimicrobial and Anticonvulsant Activities

  • Antibacterial and Antifungal Activities : A study evaluated the antimicrobial activities of new pyrimidine derivatives, highlighting their significant activity against bacteria and fungi. This indicates potential applications of related compounds in treating infections (Khan et al., 2015).

  • Potential in Neuropharmacology : The synthesis and pharmacological evaluation of benzodiazepine receptor agonists were conducted, with 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives showing considerable anticonvulsant activity. This research opens avenues for the use of similar compounds in neuropharmacology (Faizi et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzamide derivatives are used as pesticides, where they inhibit the activity of certain enzymes in pests .

Properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-20(2)14-6-7-17-13(19-14)9-18-15(21)11-8-10(16)4-5-12(11)22-3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLHLMXUIIITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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